[2,3'-Bipyridine]-5'-carboxamide
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Overview
Description
[2,3’-Bipyridine]-5’-carboxamide: is an organic compound that belongs to the bipyridine family. Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of a carboxamide group at the 5’ position of the 2,3’-bipyridine structure. Bipyridines are known for their ability to act as ligands in coordination chemistry, forming complexes with various metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [2,3’-Bipyridine]-5’-carboxamide typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling , which involves the reaction of 2-pyridyl zinc bromide with 2-bromopyridine derivatives in the presence of a palladium catalyst . This reaction can be enhanced by microwave irradiation, significantly reducing the reaction time .
Industrial Production Methods:
Industrial production of bipyridine derivatives often employs metal-catalyzed cross-coupling reactions . These methods include Suzuki, Stille, and Ullmann couplings, which are known for their efficiency in forming carbon-carbon bonds . The choice of catalyst and reaction conditions can vary depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
[2,3’-Bipyridine]-5’-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Silver oxide (Ag₂O) as an oxidant.
Reduction: Sodium borohydride (NaBH₄) as a reducing agent.
Substitution: Halogenating agents for introducing halogen atoms into the pyridine rings.
Major Products:
Oxidation: Bipyridine N-oxides.
Reduction: Reduced bipyridine derivatives.
Substitution: Halogenated bipyridine derivatives.
Scientific Research Applications
Chemistry:
In chemistry, [2,3’-Bipyridine]-5’-carboxamide is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their optical and electronic properties .
Biology:
In biological research, bipyridine derivatives are explored for their potential as biologically active molecules. They are investigated for their ability to interact with biological targets and modulate biological processes .
Medicine:
In medicine, bipyridine derivatives like [2,3’-Bipyridine]-5’-carboxamide are studied for their potential therapeutic applications. They are evaluated for their ability to act as inhibitors of specific enzymes or receptors, which could lead to the development of new drugs .
Industry:
In industry, bipyridine derivatives are used as ligands in catalytic processes. They are employed in the synthesis of fine chemicals and pharmaceuticals, where their ability to coordinate with metal centers enhances the efficiency of catalytic reactions .
Mechanism of Action
The mechanism of action of [2,3’-Bipyridine]-5’-carboxamide involves its ability to act as a ligand and form complexes with metal ions. These complexes can participate in various chemical reactions, including electron transfer and catalysis . The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
2,2’-Bipyridine: Known for its use as a ligand in coordination chemistry, forming complexes with transition metals.
4,4’-Bipyridine:
3,4’-Bipyridine: Derivatives like inamrinone and milrinone are used in the treatment of congestive heart failure.
Uniqueness:
[2,3’-Bipyridine]-5’-carboxamide is unique due to the presence of the carboxamide group at the 5’ position, which can influence its chemical reactivity and coordination properties. This structural feature distinguishes it from other bipyridine derivatives and can lead to different applications in scientific research and industry .
Properties
CAS No. |
1346686-51-8 |
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Molecular Formula |
C11H9N3O |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
5-pyridin-2-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H9N3O/c12-11(15)9-5-8(6-13-7-9)10-3-1-2-4-14-10/h1-7H,(H2,12,15) |
InChI Key |
AACJFDRRQVKDAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CN=C2)C(=O)N |
Origin of Product |
United States |
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